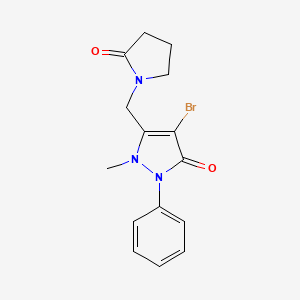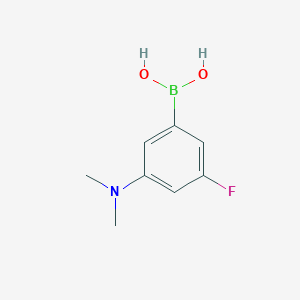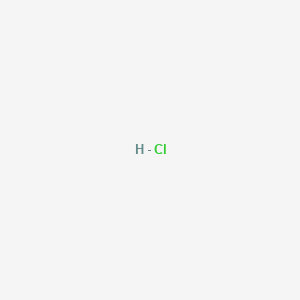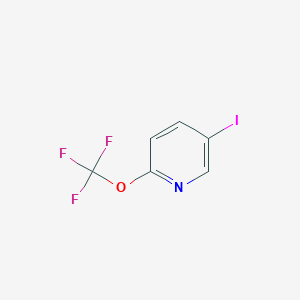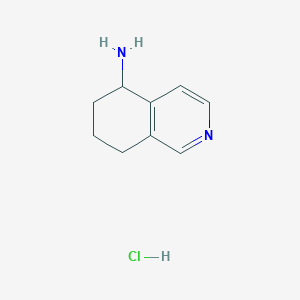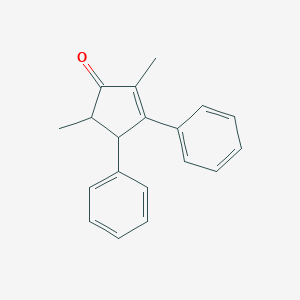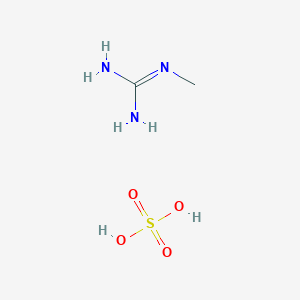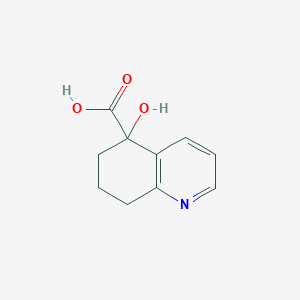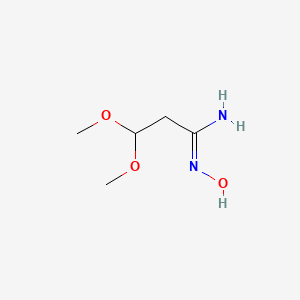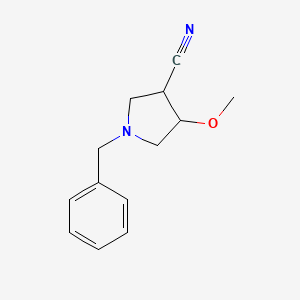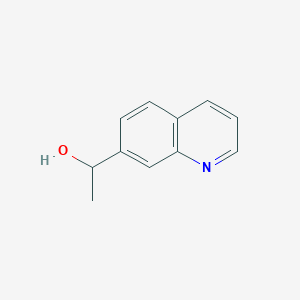
1-(Quinolin-7-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-7-yl)ethanol is an organic compound that features a quinoline ring system attached to an ethanol moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its wide range of biological and pharmacological activities. The presence of the ethanol group in this compound adds to its versatility, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
Quinoline, a core structure in this compound, is known to be a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the quinoline derivative.
Cellular Effects
Quinoline derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . These effects are likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Quinolin-7-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(Quinolin-7-yl)ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous ethanol or tetrahydrofuran as solvents, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon or platinum oxide, along with hydrogen gas, to reduce the corresponding ketone to the desired alcohol. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-7-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form 1-(Quinolin-7-yl)ethanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction of the compound can lead to the formation of 1-(Quinolin-7-yl)ethane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products:
Oxidation: 1-(Quinolin-7-yl)ethanone.
Reduction: 1-(Quinolin-7-yl)ethane.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Quinolin-7-yl)ethanol has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimalarial, anticancer, and antimicrobial activities.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals, owing to its versatile chemical properties.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
1-(Quinolin-7-yl)ethanone: The oxidized form of 1-(Quinolin-7-yl)ethanol, used in similar applications.
2-(Quinolin-7-yl)ethanol: A structural isomer with different biological properties.
Uniqueness: this compound stands out due to its unique combination of the quinoline ring and ethanol group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.
Properties
IUPAC Name |
1-quinolin-7-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-8,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFUXVOQKLIIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=CC=N2)C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
